

Application Note: Synthesis of Hydrazones using 4-Aminomorpholin-3-one Hydrochloride

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Compound of Interest

Compound Name: *4-aminomorpholin-3-one hydrochloride*

CAS No.: 2622234-46-0

Cat. No.: B6199575

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Executive Summary

4-aminomorpholin-3-one (also known as N-aminomorpholin-3-one) is a specialized heterocyclic hydrazine derivative. Unlike simple hydrazines, this reagent incorporates a morpholin-3-one ring, which imparts specific steric constraints and solubility profiles to the resulting hydrazones. These "morpholinone-hydrazones" are emerging scaffolds in medicinal chemistry, particularly in the development of antiviral and antimicrobial agents, where the rigid morpholinone core improves metabolic stability and binding affinity compared to flexible alkyl chains.

This guide provides a high-precision protocol for coupling **4-aminomorpholin-3-one hydrochloride** with various aldehydes and ketones. It addresses the critical "free-basing" step required when starting with the hydrochloride salt and outlines optimized conditions for high-yield synthesis.

Chemical Profile & Safety

Property	Description
Reagent Name	4-aminomorpholin-3-one hydrochloride
Synonyms	N-aminomorpholin-3-one HCl; 4-amino-3-morpholinone HCl
Structure	Cyclic hydrazine (Lactam ring with N-NH ₂ group)
Role	Nucleophile (Hydrazine donor)
CAS No.	Refer to specific vendor (Free base: 1005691-68-8)
Solubility	Soluble in Water, DMSO, Methanol. Sparingly soluble in non-polar solvents.
Storage	Hygroscopic. Store at 2–8°C under inert atmosphere (Ar/N ₂).

Critical Distinction: Do not confuse this reagent with 4-(4-aminophenyl)morpholin-3-one (an Apixaban/Rivaroxaban intermediate), which contains an aniline group rather than a hydrazine group.

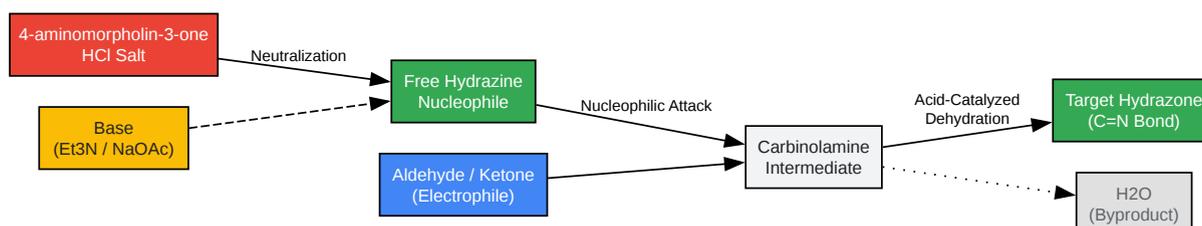
Reaction Mechanism

The formation of the hydrazone proceeds via a classic nucleophilic addition-elimination mechanism.^[1] Because the starting material is a hydrochloride salt, the mechanism initiates with an in-situ neutralization step to liberate the nucleophilic free base.

Key Mechanistic Steps:

- Neutralization: Base (e.g., Acetate or Et₃N) removes HCl, generating the free hydrazine ().
- Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon.^[1]

- Proton Transfer: Formation of the carbinolamine intermediate.[1]
- Dehydration: Acid-catalyzed elimination of water yields the C=N hydrazone bond.[1]



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Caption: Mechanistic pathway from hydrochloride salt neutralization to hydrazone formation.

Experimental Protocol

Protocol A: Standard Synthesis (Aldehydes & Reactive Ketones)

Best for: Aromatic aldehydes, aliphatic aldehydes, and unhindered ketones.

Reagents:

- **4-aminomorpholin-3-one hydrochloride** (1.0 equiv)
- Aldehyde/Ketone substrate (1.0 – 1.1 equiv)
- Sodium Acetate (NaOAc) (1.1 equiv) [Crucial for buffering HCl]
- Solvent: Ethanol (EtOH) or Isopropanol (IPA) [Grade: Absolute]

Step-by-Step Workflow:

- Preparation of Free Base Solution:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve **4-aminomorpholin-3-one hydrochloride** (1.0 mmol) in Ethanol (5 mL).
- Add Sodium Acetate (1.1 mmol). Stir at room temperature for 10–15 minutes.
- Observation: The solution may become slightly cloudy as NaCl precipitates, but the free hydrazine will remain in solution.
- Addition of Substrate:
 - Add the Aldehyde/Ketone (1.0–1.1 mmol) directly to the reaction mixture.
 - Note: If the substrate is a solid, dissolve it in a minimal amount of ethanol before addition.
- Reaction:
 - Aldehydes: Stir at Room Temperature for 2–4 hours.
 - Ketones: Heat the mixture to Reflux (80°C) for 3–6 hours.
 - Monitoring: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the hydrazine starting material.[\[2\]](#)
- Work-up & Isolation:
 - Method A (Precipitation): Upon cooling to room temperature (or 0°C), many hydrazones will precipitate as crystalline solids. Filter the solid, wash with cold ethanol, and dry under vacuum.
 - Method B (Extraction): If no precipitate forms, remove solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (2x) to remove salts (NaCl, NaOAc). Dry the organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: Acid-Catalyzed Synthesis (Sterically Hindered Ketones)

Best for: Electron-rich ketones, bulky substrates, or slow-reacting systems.

Modifications to Protocol A:

- Catalyst: Add Glacial Acetic Acid (3–5 drops per mmol) after the addition of the substrate.
- Conditions: Reflux is mandatory. Reaction times may extend to 12–24 hours.
- Dehydrating Agent: For extremely stubborn substrates, add anhydrous MgSO₄ or molecular sieves (3Å) to the reaction flask to drive the equilibrium by removing water.

Characterization & Quality Control

Validating the formation of the hydrazone linkage is critical.

Technique	Diagnostic Signal	Interpretation
¹ H NMR	δ 8.0 – 8.6 ppm (s, 1H)	The N=CH proton (for aldehyde derivatives) is the most distinct marker. It typically appears as a sharp singlet downfield.
¹³ C NMR	δ 140 – 160 ppm	The C=N carbon signal.
IR Spectroscopy	1580 – 1620 cm ⁻¹	Strong absorption band corresponding to C=N stretching. Absence of C=O stretch (unless present elsewhere).
LC-MS	[M+H] ⁺	Mass shift corresponding to: .

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
No Reaction (Starting Material Intact)	HCl salt not neutralized.	Ensure NaOAc or Et ₃ N was added. The hydrazine must be unprotonated to act as a nucleophile.[1]
Low Yield / Incomplete Conversion	Equilibrium limitation (Water).	Add molecular sieves or use a Dean-Stark trap (if using Toluene) to remove water.
Product is an Oil/Gum	Impurities or solvent retention.	Triturate with cold Diethyl Ether or Hexane to induce crystallization.
Hydrolysis during Work-up	Product instability at low pH.	Avoid strong acid washes. Keep work-up neutral or slightly basic (pH 7-8).

References

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- General Hydrazone Mechanism
 - Title: Hydrazone Formation and Hydrolysis.[1][3][4][5]
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